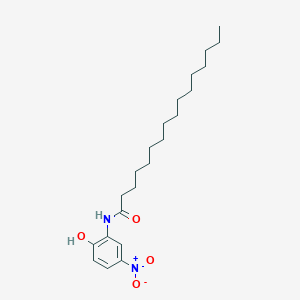

2-(n-Hexadecanoylamino)-4-nitrophenol

概要

説明

- MMDPPA(α-メチル-1,3-ベンゾジオキソール-5-プロパンアミド)は、アンフェタミン類に分類される分析用標準物質です。

- それは、MDA(3,4-メチレンジオキシアンフェタミン)の合成における前駆体として役立ちます。MDAは、よく知られた精神作用物質です。 .

- MMDPPAは、化学式C₁₁H₁₃NO₃、分子量207.2 g/molの結晶性固体です。

準備方法

- MMDPPAの合成経路には、ベンゾジオキソール環にアミド基を導入する化学変換が含まれます。

- 工業生産方法は異なる場合がありますが、実験室での合成は一般的に市販の出発物質から開始されます。

- 反応条件には、適切な溶媒、試薬、触媒が含まれます。

化学反応の分析

- MMDPPAは、以下を含むさまざまな反応を受ける可能性があります。

アミド形成: アミンとの反応によってアミド基が導入されます。

還元: カルボニル基を還元してアミンを生成します。

置換: ベンゾジオキソール環における置換反応。

- 一般的な試薬には、アミン、還元剤、ルイス酸が含まれます。

- 主要な生成物には、MDAとその誘導体があります。

科学研究への応用

法科学: MMDPPAは、MDAの前駆体としての役割から、法科学薬物分析において関連があります。

神経薬理学: 研究者は、神経伝達物質系に対するMMDPPAの影響を理解するために、MMDPPAを研究しています。

薬物開発: MMDPPA研究から得られた知見は、新しい精神作用物質の開発に役立つ可能性があります。

科学的研究の応用

Forensic Chemistry: MMDPPA is relevant in forensic drug analysis due to its role as an MDA precursor.

Neuropharmacology: Researchers study MMDPPA to understand its effects on neurotransmitter systems.

Drug Development: Insights from MMDPPA research may inform the development of novel psychoactive compounds.

作用機序

- MMDPPAは、モノアミン輸送体(例:セロトニン、ドーパミン、ノルエピネフリン輸送体)と相互作用することで、その効果を発揮すると考えられています。

- それは、神経伝達物質の放出を促進したり、再取り込みを阻害したりすることで、気分や行動を変化させる可能性があります。

類似化合物との比較

- MMDPPAの独自性は、ベンゾジオキソール環におけるアミド置換パターンにあります。

- 類似の化合物には、MDA、MDMA(エクスタシー)、その他のアンフェタミンが含まれます。

特性

IUPAC Name |

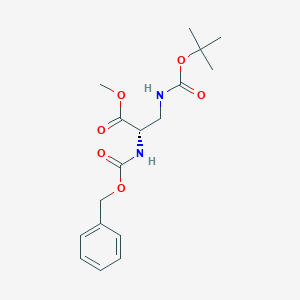

N-(2-hydroxy-5-nitrophenyl)hexadecanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H36N2O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-22(26)23-20-18-19(24(27)28)16-17-21(20)25/h16-18,25H,2-15H2,1H3,(H,23,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXIUBIYNTOOVQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H36N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80392915 | |

| Record name | 2-(n-Hexadecanoylamino)-4-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80392915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60301-87-3 | |

| Record name | 2-(n-Hexadecanoylamino)-4-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80392915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 2-(N-Hexadecanoylamino)-4-nitrophenol in lysosomal hydrolase assays?

A1: this compound functions as a colorimetric synthetic substrate for detecting the activity of lysosomal hydrolases. [] These enzymes cleave the bond between the this compound molecule and a specific target molecule. This cleavage releases free this compound, which can be measured spectrophotometrically due to its absorbance properties. The intensity of the color produced is directly proportional to the activity of the lysosomal hydrolase being studied.

Q2: The paper mentions an "improved method" involving this compound derivatives. What improvement does this method offer?

A2: The research focuses on addressing a common problem in lysosomal hydrolase assays: interference from hemoglobin. Hemoglobin can interfere with the accurate measurement of enzyme activity. The "improved method" described in the paper likely involves modifications to the assay procedure or the use of specific this compound derivatives that minimize or eliminate this interference from hemoglobin. [] This results in more accurate and reliable measurements of lysosomal hydrolase activity.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。